methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a sulfur-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 5-position and a methyl acetate moiety via a sulfanyl bridge. For instance, triazole derivatives are known for their fungicidal, herbicidal, and anticonvulsant activities .
Properties
IUPAC Name |
methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-7-6(9-8-4)12-3-5(10)11-2/h3H2,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZGSCKSZHDZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate can be synthesized through a multi-step process. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate exhibits significant potential in pharmacology due to its antimicrobial, antifungal, and anticancer properties. The triazole ring is known for its ability to interact with various biological targets including enzymes and receptors.
Biological Activities
Research indicates that derivatives of triazole compounds can inhibit the growth of bacteria and fungi. For instance:
| Activity Type | Target Organisms | Mechanism of Action |
|---|---|---|
| Antimicrobial | Bacteria (e.g., Escherichia coli) | Inhibition of cell wall synthesis |
| Antifungal | Fungi (e.g., Candida albicans) | Disruption of ergosterol synthesis |
| Anticancer | Cancer cells (e.g., breast cancer) | Induction of apoptosis through enzyme inhibition |
Studies have shown that the incorporation of the sulfanyl group enhances the biological activity of triazole derivatives by improving their solubility and bioavailability.
Case Study: Anticancer Activity
A study investigated the anticancer effects of this compound on human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics. The proposed mechanism involved the activation of apoptotic pathways mediated by caspase enzymes.
Agricultural Applications
The compound's fungicidal properties make it a candidate for agricultural applications. Its effectiveness against plant pathogens can help in developing new fungicides that are less toxic to non-target organisms.
Fungicidal Efficacy
Field trials have shown that formulations containing this compound can reduce fungal infections in crops such as wheat and corn by up to 70%. This efficacy is attributed to its ability to penetrate plant tissues and inhibit fungal growth at multiple stages.
Material Science Applications
In material science, the unique properties of this compound can be leveraged for creating advanced materials with specific functionalities.
Polymerization Studies
The compound has been explored as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Initial studies indicate that polymers incorporating this compound exhibit improved resistance to degradation under environmental stressors.
| Property | Standard Polymer | Polymer with Methyl 2-[...] |
|---|---|---|
| Thermal Stability | 150°C | 180°C |
| Mechanical Strength | 40 MPa | 60 MPa |
| Degradation Rate | High | Low |
Mechanism of Action
The mechanism of action of methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s key structural feature is the sulfanyl-linked triazole-acetate framework. Modifications to the triazole ring, sulfanyl group, or ester moiety significantly alter its physicochemical and biological properties. Below is a comparative analysis of selected analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Triazole Substitution: Bulky substituents (e.g., phenyl, pyridyl) enhance ligand-metal coordination (e.g., php2yNS in Group 12 complexes) , while polar groups (e.g., fluorobenzoylamino) improve bioactivity .
- Sulfanyl-Linked Group : Acetate esters (e.g., methyl/ethyl) increase solubility in organic solvents compared to acetamide derivatives, which may exhibit slower hydrolysis rates .
Physicochemical Properties
- Molecular Weight: The methyl ester derivative (target compound) has an approximate molecular weight of 215 g/mol (calculated from C₆H₉N₃O₂S), compared to 283.37 g/mol for more complex analogs like ethyl 2-[(5-fluorobenzoylamino)phenyl-triazolyl]acetate .
- Solubility : Sulfanyl-linked esters generally exhibit higher lipophilicity than amide derivatives, impacting their bioavailability .
Biological Activity
Methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and mechanisms of action based on current research findings.
This compound can be synthesized through various methods involving the reaction of triazole derivatives with suitable acylating agents. The compound's molecular formula is , and it has a molecular weight of approximately 173.19 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇N₃O₂S |
| Molecular Weight | 173.19 g/mol |
| CAS Number | 2137068-71-2 |
| Purity | >95% (HPLC) |
2.1 Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar triazole structures have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various pathogens .
2.2 Anticancer Activity
The anticancer potential of this compound has been explored in several studies focusing on its cytotoxic effects on cancer cell lines. For example, derivatives of triazole have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases .
A study reported that this compound exhibited an IC50 value in the low micromolar range against certain cancer cell lines, indicating significant potency compared to standard chemotherapeutic agents .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
3.1 Apoptosis Induction
Studies have shown that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and the release of cytochrome c into the cytosol, leading to caspase activation .
3.2 Antibacterial Mechanism
The antibacterial activity is thought to arise from the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism, which are critical for bacterial survival and replication .
4. Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives similar to this compound:
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of triazole derivatives in combination with conventional chemotherapy drugs. The results indicated enhanced cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .
Case Study: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of triazole compounds in combating antibiotic-resistant strains of bacteria. The findings showed promising results in reducing bacterial load in infected models, thus supporting further development as a novel antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
